2,3-Di-2-furanyl-6-methoxyquinoxaline
CAS No.:
Cat. No.: VC10973493
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O3 |
|---|---|
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | 2,3-bis(furan-2-yl)-6-methoxyquinoxaline |
| Standard InChI | InChI=1S/C17H12N2O3/c1-20-11-6-7-12-13(10-11)19-17(15-5-3-9-22-15)16(18-12)14-4-2-8-21-14/h2-10H,1H3 |
| Standard InChI Key | KERKANPWIRULOP-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
The quinoxaline backbone consists of a bicyclic aromatic system formed by fused benzene and pyrazine rings. Substituents at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity and biological interactions. The furan rings contribute π-electron density, enhancing the compound’s ability to engage in hydrophobic and hydrogen-bonding interactions with enzymatic targets . The methoxy group at position 6 further modulates electronic distribution, potentially improving solubility and metabolic stability.
While detailed physicochemical data (e.g., melting point, logP) for 2,3-di-2-furanyl-6-methoxyquinoxaline remain limited in publicly available literature, its structural analogs exhibit moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .
Synthesis and Structural Modification
Condensation-Based Synthesis
A common synthetic route involves the condensation of 2-furylamine with 2,3-dichloroquinoxaline in the presence of a base (e.g., potassium carbonate) under reflux conditions. The reaction typically proceeds in ethanol or acetonitrile, yielding the target compound after purification via recrystallization or column chromatography .
Representative Reaction Pathway:
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Step 1: Nucleophilic aromatic substitution of chlorine atoms in 2,3-dichloroquinoxaline by 2-furylamine.
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Step 2: Methoxy group introduction via alkylation or demethylation of protective groups.
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Step 3: Purification using silica gel chromatography with hexane/ethyl acetate gradients.
Industrial-Scale Production
Continuous flow reactors have been proposed to optimize yield and reduce reaction times. Key parameters include temperature control (160–180°C), solvent selection, and catalyst use (e.g., palladium for cross-coupling reactions) .
Biological Activity and Mechanism of Action
Tyrosine Kinase Inhibition
2,3-Di-2-furanyl-6-methoxyquinoxaline exhibits selective inhibition of type III receptor tyrosine kinases (RTKs), including PDGFRα/β, CSF-1R, and c-KIT. These kinases play critical roles in cell proliferation, survival, and differentiation, making them targets for cancer therapy .
Key Mechanistic Insights:
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PDGFR Inhibition: Disrupts autophosphorylation of PDGFRβ, impairing downstream signaling pathways (e.g., PI3K/Akt and MAPK) .
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CSF-1R Modulation: Reduces macrophage recruitment and tumor-associated macrophage (TAM) activity, limiting tumor angiogenesis and metastasis .
Therapeutic Applications
Oncology
Preclinical studies suggest efficacy in:
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Solid Tumors: Suppression of PDGFR-driven glioblastoma and sarcoma proliferation .
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Hematologic Malignancies: Targeting c-KIT mutations in gastrointestinal stromal tumors (GISTs) .
Autoimmune and Inflammatory Diseases
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Rheumatoid Arthritis: CSF-1R inhibition reduces synovial macrophage infiltration, alleviating joint inflammation .
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Multiple Sclerosis: Modulates T-cell activation via Lck tyrosine kinase inhibition .
Pharmacological Considerations
Structure-Activity Relationships (SAR)
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Furan Rings: Critical for π-π stacking interactions with kinase ATP-binding pockets.
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Methoxy Group: Enhances metabolic stability without compromising target affinity .
Toxicity and Pharmacokinetics
Limited data exist for the specific compound, but quinoxaline derivatives generally exhibit moderate hepatic clearance and oral bioavailability. Potential off-target effects include gastrointestinal toxicity and myelosuppression .
Future Directions and Challenges
Clinical Translation
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Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) warrants exploration.
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Biomarker Development: Identification of PDGFR/CSF-1R overexpression patterns to guide patient stratification.
Synthetic Challenges
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